7-methylquinazoline-2,4-diamine

DcpS inhibition Probe validation Spinal muscular atrophy

7-methylquinazoline-2,4-diamine (2,4-diamino-7-methylquinazoline, CAS 27018-16-2) is a C7-methylated derivative of the 2,4-diaminoquinazoline pharmacophore, with molecular formula C9H10N4 and molecular weight 174.20. This scaffold has been extensively studied as a core template for DcpS (decapping scavenger enzyme) inhibitors, where structure-activity relationship (SAR) analysis reveals that C5 substitution is a critical driver of potency while C7 methylation abolishes target engagement.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 27018-16-2
Cat. No. B3022829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methylquinazoline-2,4-diamine
CAS27018-16-2
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NC(=N2)N)N
InChIInChI=1S/C9H10N4/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3,(H4,10,11,12,13)
InChIKeyZUDXJVZWJQHECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-methylquinazoline-2,4-diamine (CAS 27018-16-2) for DcpS Probe & Target Engagement Studies


7-methylquinazoline-2,4-diamine (2,4-diamino-7-methylquinazoline, CAS 27018-16-2) is a C7-methylated derivative of the 2,4-diaminoquinazoline pharmacophore, with molecular formula C9H10N4 and molecular weight 174.20 . This scaffold has been extensively studied as a core template for DcpS (decapping scavenger enzyme) inhibitors, where structure-activity relationship (SAR) analysis reveals that C5 substitution is a critical driver of potency while C7 methylation abolishes target engagement [1]. The compound thus occupies a distinct physicochemical and pharmacological niche compared to active C5-substituted analogs, making it a strategically valuable inactive control probe rather than a therapeutic candidate [1].

Why Generic 2,4-Diaminoquinazoline Substitution Fails for DcpS Target Deconvolution: 7-methylquinazoline-2,4-diamine


The 2,4-diaminoquinazoline chemotype exhibits a steep SAR cliff where a single methyl substitution at the C7 position eliminates measurable DcpS inhibition, while closely related C5-substituted analogs retain nanomolar potency [1]. Generic substitution of any 2,4-diaminoquinazoline as a DcpS inhibitor without positional methylation control leads to false-positive target engagement conclusions. This compound's well-characterized inactivity against DcpS, documented head-to-head alongside its active counterparts, makes it the only validated negative control for discriminating on-target DcpS pharmacology from pleiotropic cellular effects in this chemical series [1].

Quantitative Differentiation Evidence for 7-methylquinazoline-2,4-diamine vs. Active DcpS Inhibitors


Complete Loss of DcpS Catalytic Inhibition Confirmed Against Two Active C5-Substituted Comparators

The 7-methyl analog PF-06802336 (derived from RG3039) and PF-0683234 (derived from PF-06738066) both showed no measurable inhibition of recombinant human DcpS in a biochemical assay, in contrast to their C5-substituted parent compounds which displayed potent inhibition (IC50 values provided in the published figure legend) [1]. This head-to-head comparison using identical assay conditions establishes that C7 methylation is a complete knockout modification for DcpS catalytic activity within the 2,4-diaminoquinazoline series [1].

DcpS inhibition Probe validation Spinal muscular atrophy

Functional Discrimination of DcpS-Dependent vs. Independent Transcriptional Effects in Cellular Assays

In SMA patient lymphoblasts and HEK-293T cells, treatment with active DcpS inhibitors modulated SMN2 transcript levels, whereas the matched 7-methyl analogs PF-06802336 and PF-0683234 failed to reproduce any SMN2 transcriptional changes under identical treatment conditions (0.1% DMSO final, 24 h incubation) [1]. This cell-based differential activity pattern directly demonstrates that the observed transcriptional effects are DcpS-dependent and are not attributable to the quinazoline scaffold alone [1].

SMN2 transcription Target deconvolution Negative control probe

Physicochemical Differentiation: cLogP Shift Due to C7 Methylation vs. C5 Substitution

The cLogP values for the four compounds are explicitly reported in Figure 1 of the study: the C5-substituted active inhibitors RG3039 (cLogP = 3.3) and PF-06738066 (cLogP = 4.0) are contrasted with their 7-methyl inactive analogs PF-06802336 (cLogP = 2.4) and PF-0683234 (cLogP = 2.7) [1]. The consistent ~0.9–1.3 log unit reduction in lipophilicity for the 7-methyl analogs indicates that C7 methylation provides a structurally defined means to lower compound hydrophobicity while simultaneously ablating on-target activity, a combination relevant for designing soluble negative controls [1].

Lipophilicity Drug design CNS penetration

Structural Confirmation of Inactivity: C7 vs. C5 Methylation SAR in the Quinazoline-2,4-diamine Series

The SAR landscape of the 2,4-diaminoquinazoline series demonstrates a sharp positional sensitivity: C5-substituted analogs bind the DcpS active site and inhibit catalytic activity with IC50 values as low as 0.07 nM (RG3039), while the isomeric C7-methyl substitution yields compounds with no detectable enzyme inhibition in the same assay [1]. This positional specificity is consistent with the published DcpS co-crystal structure showing that C5 substituents project into a critical hydrophobic pocket, whereas C7 substitution would sterically clash with the enzyme surface, rationalizing the complete loss of binding affinity [2].

Structure-activity relationship Isosteric replacement DcpS pharmacophore

Validated Application Scenarios for 7-methylquinazoline-2,4-diamine in Drug Discovery & Probe Development


Negative Control Probe for DcpS Target Engagement Studies in SMA Drug Discovery

Researchers evaluating novel C5-substituted DcpS inhibitors for spinal muscular atrophy can co-purchase 7-methylquinazoline-2,4-diamine alongside active compounds. In every biochemical and cellular DcpS assay, the 7-methyl analog serves as the definitive negative control, confirming that observed pharmacology is DcpS-dependent [1]. This is essential for screening campaigns and lead optimization programs where scaffold-driven artifacts must be rigorously excluded.

Paired Chemical Probe Set for Transcriptomic Profiling of DcpS-Dependent Gene Networks

For RNA-Seq and transcriptomic studies interrogating DcpS biology, the active/parent C5-substituted compound and its matched 7-methyl inactive analog form a validated paired probe set [1]. Differential gene expression analysis comparing treatment arms precisely delineates DcpS-dependent transcriptional programs from non-specific cellular stress responses, enabling high-confidence target deconvolution.

Solubility-Optimized Scaffold for Designing Inactive Controls in CNS Drug Discovery

Given the ~1 log unit lower cLogP of the 7-methyl analogs relative to C5-substituted parents [1], procurement teams focused on CNS-penetrant DcpS inhibitors can use this compound as a solubility-enhanced negative control. Its reduced lipophilicity minimizes non-specific membrane partitioning and false-positive hits in cell-based neuroprotection assays, improving assay signal-to-noise ratios.

Isomeric Selectivity Calibration Standard for Quinazoline-2,4-diamine SAR Libraries

For contract research organizations building focused quinazoline libraries, 7-methylquinazoline-2,4-diamine serves as a calibration standard that defines the activity boundary of the series. Its well-documented inactivity ensures that any newly synthesized quinazoline-2,4-diamine analog showing DcpS inhibition can be confidently interpreted as requiring substitution at C5 rather than C7, accelerating SAR-driven procurement decisions [1][2].

Quote Request

Request a Quote for 7-methylquinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.